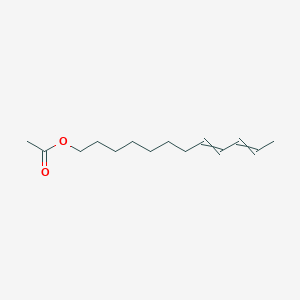

8,10-Dodecadien-1-ol, acetate, (8E,10E)-

CAS No.:

Cat. No.: VC14171021

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24O2 |

|---|---|

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | dodeca-8,10-dienyl acetate |

| Standard InChI | InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |

| Standard InChI Key | NTKDSWPSEFZZOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC=CC=CCCCCCCCOC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

8,10-Dodecadien-1-ol, acetate, (8E,10E)- is characterized by a 12-carbon chain with conjugated double bonds at positions 8 and 10, both in the trans (E) configuration. The acetate functional group at the terminal carbon enhances volatility, enabling effective dispersal in agricultural settings .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 224.34 g/mol | NIST |

| Boiling Point | Not reported | EPA |

| Odor | Fatty, waxy | EPA |

| Stability | Stable under refrigeration | EPA |

Stereochemical Significance

The (8E,10E) configuration is critical for bioactivity. Field studies demonstrate that deviations in isomer ratios (e.g., inclusion of Z-isomers) reduce attraction efficacy in target species . Over time, isomerization occurs, leading to equilibrium mixtures dominated by E,E (65%) and E,Z (23%) forms .

Synthesis and Production

Industrial Synthesis Routes

Synthesis typically involves catalytic hydrogenation or stereoselective reduction of alkyne precursors. A patented method utilizes mercury-mediated coupling of 1-tert-butoxy-non-8-yne with alkyl bromides, followed by acetylation and NiP-2-catalyzed reduction .

Key Reaction Steps:

-

Coupling: Grignard reagent + methoxyallene → 1-tert-butoxy-non-8-yne.

-

Reduction: Stereoselective hydrogenation preserves E-configuration.

Challenges in Scale-Up

Industrial production faces hurdles in maintaining isomer purity. Microchannel reactors and modified resin catalysts improve yield (≥85%) while minimizing byproducts like Z-isomers.

Biological Activity and Mechanism

Pheromone Signaling

The compound binds to olfactory receptors in male moths, triggering hyperactivation of antennal neurons. Electroantennogram (EAG) studies reveal dose-dependent responses, with thresholds as low as 0.03 µg/septum .

Table 2: Efficacy in Pest Control

| Pest Species | Application Rate | Field Efficacy | Source |

|---|---|---|---|

| Filbertworm | 150 g/acre/year | 85% disruption | EPA |

| Codling Moth | 195 g/kg | 78% reduction | USDA |

Isomerization Dynamics

Post-application, the E,E isomer gradually equilibrates with E,Z and Z,Z forms, reducing potency. Rubber septa dispensers release pheromones over 30 days, compensating for this degradation .

Agricultural and Regulatory Applications

Integrated Pest Management (IPM)

Formulations like Isomate® FBW Ring deploy the pheromone in twin-tube dispensers, achieving 88.93% active ingredient concentration. These disrupt mating in pomegranates, hazelnuts, and apples, reducing reliance on neurotoxic insecticides .

Regulatory Status

The U.S. EPA classifies 8,10-Dodecadien-1-ol, acetate, (8E,10E)- as a biochemical pesticide exempt from tolerance under 40 CFR 180.1153. Risk assessments confirm negligible toxicity (LD₅₀ > 5,000 mg/kg) .

Table 3: Comparison with Analogous Pheromones

| Compound | Target Pest | Relative Potency |

|---|---|---|

| (8E,10E)-isomer | Filbertworm | 1.0 (Reference) |

| Codlemone | Codling Moth | 0.92 |

| Z-11-Tetradecenyl acetate | Diamondback Moth | 0.78 |

Environmental and Toxicological Profile

Ecotoxicology

SCLPs exhibit minimal ecological impact due to species-specific action and rapid photodegradation. No adverse effects are reported for avian or aquatic species .

Human Health

Dermal and inhalation exposures are negligible in handlers. The EPA exempts residues from tolerance, citing rapid hydrolysis in soil and water .

Future Directions and Innovations

Ongoing research focuses on stabilizing the E,E configuration through UV-resistant dispensers and nanoencapsulation. Hybrid formulations combining 8,10-Dodecadien-1-ol, acetate with entomopathogenic fungi show promise in orchard trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume